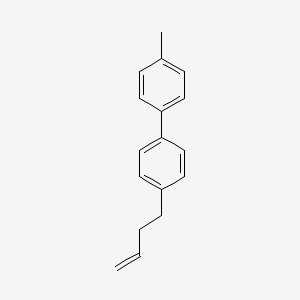

4-(3-Buten-1-yl)-4'-methylbiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-but-3-enyl-4-(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18/c1-3-4-5-15-8-12-17(13-9-15)16-10-6-14(2)7-11-16/h3,6-13H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSOYQOUJQMUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 3 Buten 1 Yl 4 Methylbiphenyl and Analogous Biphenyl Alkene Structures

Organometallic Cross-Coupling Strategies for Biphenyl (B1667301) Core Formation

Organometallic cross-coupling reactions have become indispensable tools in modern organic synthesis for the creation of carbon-carbon bonds. chemistnotes.com Two of the most powerful methods for the synthesis of biphenyl frameworks, including those with alkene substituents, are the Palladium-Catalyzed Suzuki-Miyaura Coupling and the Negishi Cross-Coupling. These reactions provide robust and flexible pathways to complex molecular structures.

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, celebrated for its versatility in forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. researchgate.netnumberanalytics.com First reported in 1979, this reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate, mediated by a palladium(0) catalyst and a base. acs.org Its significance is underscored by its widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mdpi.com The reaction is prized for its mild conditions, the commercial availability and stability of the organoboron reagents, and the low toxicity of its byproducts. organic-chemistry.orgopenochem.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (Ar¹-X) to form a palladium(II) intermediate. acs.org

Transmetalation: The organic group from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. This step is facilitated by a base. acs.org

Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled to form the new biphenyl product (Ar¹-Ar²), and the palladium(0) catalyst is regenerated, allowing the cycle to continue. acs.org

The success and broad applicability of the Suzuki-Miyaura coupling are heavily dependent on the optimization of the catalyst system, particularly the choice of ligands coordinated to the palladium center. numberanalytics.com The development of sophisticated phosphine (B1218219) ligands has been a major breakthrough, leading to highly active, stable, and versatile catalysts. researchgate.net Sterically hindered and electron-rich dialkylbiaryl phosphines, such as those developed by the Buchwald group, have proven to be exceptionally effective. numberanalytics.com These ligands promote the crucial reductive elimination step and stabilize the palladium catalyst, enabling reactions with challenging substrates, at low catalyst loadings, and often at room temperature. numberanalytics.comnih.gov

The effectiveness of these ligands stems from their steric bulk and electron-donating properties, which enhance the catalytic activity. numberanalytics.com The choice of ligand can be tailored for specific, challenging substrates, such as sterically hindered or heterocyclic compounds. researchgate.netnumberanalytics.com For instance, ligands like SPhos and DavePhos have demonstrated remarkable efficiency and broad scope in the coupling of various aryl chlorides and bromides. nih.gov The development of monocoordinated palladium complexes and the use of N-heterocyclic carbenes (NHCs) as ligands have also significantly expanded the capabilities of the Suzuki-Miyaura reaction. wikipedia.org

Below is a table summarizing some advanced ligand systems and their impact on Suzuki-Miyaura reactions for biaryl formation.

| Ligand Type | Key Features | Impact on Reaction | References |

| Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) | Sterically hindered, electron-rich | High catalytic activity, enables coupling of challenging substrates (aryl chlorides, hindered systems), allows for low catalyst loadings and room temperature reactions. | numberanalytics.comnih.gov |

| P-bridged Biaryl Phosphines (e.g., Phobane-based) | Rigid phosphacyclic structure | Efficient for coupling of aryl bromides and chlorides, including sterically hindered and heterocyclic substrates, often at room temperature. | researchgate.netnumberanalytics.com |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Form highly stable and active palladium complexes, expanding the reaction's scope. | wikipedia.org |

| Water-Soluble Ligands (e.g., TPPTS) | Sulfonated phosphines | Allows for reactions in aqueous media, simplifying catalyst and product separation. | illinois.edu |

A defining advantage of the Suzuki-Miyaura coupling is its exceptional functional group tolerance, which has been a decisive factor in its widespread adoption, particularly in the pharmaceutical industry. numberanalytics.com The reaction conditions are compatible with a vast array of functional groups, including esters, ketones, amides, nitriles, and even acidic protons in some cases. This allows for the late-stage functionalization of complex molecules without the need for extensive protecting group strategies. numberanalytics.com

The scope of the reaction extends to a wide variety of substrates. While initially focused on aryl bromides and iodides, advancements in catalyst systems have enabled the efficient coupling of less reactive but more cost-effective aryl chlorides. mdpi.com The reaction is also highly effective for a diverse range of heterocyclic compounds, which are prevalent in biologically active molecules. mdpi.com Specialized protocols have been developed to handle challenging substrates, such as:

Electron-poor substrates: The synthesis of highly fluorinated biphenyls has been achieved using Suzuki-Miyaura coupling. organic-chemistry.org

Nitrogen-rich heterocycles: Unprotected indazoles, pyrazoles, and indoles, which can often inhibit palladium catalysts, have been successfully coupled using specific precatalyst systems.

Alkenyl-containing substrates: Potassium alkenyltrifluoroborates have been shown to be effective coupling partners for the synthesis of alkenyl-substituted aromatic systems.

Complex biomolecules: The reaction's tolerance has been demonstrated in its application to DNA-encoded library synthesis, where the coupling is performed on large, functional-group-rich DNA conjugates.

The table below illustrates the broad substrate scope of the Suzuki-Miyaura coupling.

| Substrate Class | Coupling Partner Example | Key Considerations | References |

| Aryl Chlorides | Phenylboronic acid | Requires highly active catalyst systems (e.g., with dialkylbiaryl phosphine ligands). | mdpi.com |

| Heteroaryl Halides | Thiophene boronic acid | Substrate can sometimes inhibit the catalyst; ligand choice is critical. | mdpi.com |

| Alkenyltrifluoroborates | Brominated 2,1-borazaronaphthalenes | Provides access to alkenyl-substituted biaryls with retention of alkene geometry. | |

| Electron-Deficient Aryl Halides | Polyfluorinated boronic acids | Can require optimized conditions to overcome lower reactivity. | organic-chemistry.org |

| DNA-Conjugated Halides | Phenyl boronic acid | Micellar conditions can be used to promote the reaction on large biomolecules. |

The Negishi cross-coupling reaction, first reported in 1977, is another powerful palladium- or nickel-catalyzed method for forming carbon-carbon bonds. chemistnotes.comnumberanalytics.com It involves the reaction of an organozinc compound with an organic halide or triflate. chemistnotes.com A key feature of the Negishi coupling is the high reactivity of the organozinc reagent, which often leads to faster reactions and allows for the coupling of a wide range of substrates, including sp³, sp², and sp hybridized carbons. chemistnotes.com

This versatility makes the Negishi coupling particularly valuable for the synthesis of complex molecules and natural products. While organozinc reagents are sensitive to moisture and air, requiring inert reaction conditions, their high reactivity and the reaction's broad functional group tolerance are significant advantages. chemistnotes.comnih.gov The reaction is not only used for creating biaryl linkages but also for attaching alkyl and alkenyl chains to aromatic rings, making it highly relevant for synthesizing structures like 4-(3-buten-1-yl)-4'-methylbiphenyl.

A significant area of development in Negishi coupling has been the establishment of protocols that operate under facile and mild conditions. numberanalytics.com The use of highly active catalyst systems allows for reactions to be conducted at or near room temperature, with low catalyst loadings, and with short reaction times.

The development of palladium complexes with N-heterocyclic carbene (NHC) ligands, such as acenaphthoimidazolylidene complexes, has been particularly impactful. These robust catalysts exhibit extremely high activity, enabling the coupling of a wide range of aryl halides, including less reactive chlorides, with alkylzinc reagents under mild conditions. For instance, reactions can achieve high yields in as little as 30 minutes at room temperature. Similarly, the Pd-PEPPSI-IPent catalyst has been shown to be effective for preparing highly functionalized and sterically hindered biaryls at temperatures from 0 °C to room temperature.

The table below highlights catalyst systems that facilitate Negishi coupling under mild conditions.

| Catalyst System | Reaction Conditions | Substrate Scope | Key Advantages | References |

| Acenaphthoimidazolylidene-Pd Complexes | Room temperature, low catalyst loading (as low as 0.25 mol%) | (Hetero)aryl chlorides and bromides with alkyl- and arylzinc reagents. | High activity, short reaction times, tolerates sensitive functional groups. | |

| Pd-PEPPSI-IPent | 0 °C to room temperature | Sterically hindered aryl and heteroaryl substrates. | Excellent for complex and tetra-ortho-substituted biaryls. | |

| Pd(P(t-Bu)₃)₂ | Room temperature | Aryl and vinyl chlorides. | Utilizes a commercially available catalyst. | numberanalytics.com |

The robustness and versatility of palladium-catalyzed cross-coupling reactions, including Negishi and Suzuki-Miyaura, have led to their application in the construction of complex, well-defined macromolecular structures such as dendrimers and components of supramolecular assemblies. numberanalytics.com

Dendrimers, which are highly branched, tree-like macromolecules, have been used as soluble supports for palladium catalysts. numberanalytics.com For instance, poly(amidoamine) (PAMAM) and phosphorhydrazone dendrimers can be functionalized with ligands that coordinate to palladium, creating a dendritic catalyst. numberanalytics.com These systems can exhibit a "positive dendritic effect," where the catalytic efficiency increases with the dendrimer generation. While these examples often use the dendrimer as a catalyst scaffold rather than being built by Negishi coupling, the synthesis of the functionalized monomers and branches frequently relies on cross-coupling chemistry.

In supramolecular chemistry, Negishi coupling is a powerful tool for synthesizing key building blocks. For example, it is a common and high-yielding method for preparing substituted bipyridine and terpyridine derivatives. These nitrogen-containing heterocyclic units are fundamental ligands that self-assemble in the presence of metal ions to form intricate supramolecular architectures. The reaction's tolerance for various functional groups allows for the incorporation of other binding sites or reactive handles into these ligands, enabling the construction of highly complex and functional inorganic/organometallic systems.

Stille Cross-Coupling for the Introduction of Alkenyl Moieties

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide. frontiersin.orgnih.gov This method is widely utilized for the formation of C(sp²)–C(sp²) bonds and is particularly effective for creating biaryl systems and introducing alkenyl substituents. rsc.orgchim.it The reaction is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. nih.govnih.gov

The general mechanism of the Stille reaction involves a catalytic cycle that begins with the oxidative addition of an organic halide to a Pd(0) complex. This is followed by a transmetalation step with the organostannane reagent and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. frontiersin.org

In the context of synthesizing structures like this compound, the Stille coupling can be envisioned in two primary ways:

Formation of the Biphenyl Core: A reaction between a 4-halotoluene (e.g., 4-iodotoluene) and a 4-(tributylstannyl)benzene derivative bearing the butenyl sidechain.

Introduction of the Alkenyl Group: Coupling of a 4-halo-4'-methylbiphenyl with an alkenylstannane, such as tributyl(3-buten-1-yl)stannane.

The choice of strategy depends on the availability of the starting materials. The reaction conditions typically involve a palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and may require the use of a co-catalyst or additive to facilitate the transmetalation step.

Table 1: Key Features of the Stille Reaction

| Feature | Description |

| Reactants | Organostannane (R¹-SnR₃) and Organic Halide/Pseudohalide (R²-X) |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) |

| Key Steps | Oxidative Addition, Transmetalation, Reductive Elimination |

| Advantages | High functional group tolerance, stability of organostannane reagents |

| Application | Synthesis of biaryls and introduction of alkenyl groups |

Heck Reaction for Alkene Introduction to Biphenyls

The Mizoroki-Heck reaction provides a direct method for the arylation or vinylation of alkenes. organic-chemistry.org This palladium-catalyzed reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, making it an ideal method for introducing the 3-buten-1-yl group onto a pre-formed 4-methylbiphenyl (B165694) core. researchgate.netchemrxiv.org

The synthesis of this compound via the Heck reaction would likely involve the coupling of 4-halo-4'-methylbiphenyl (where the halogen is typically bromine or iodine) with 1-butene. The reaction is performed in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity and yield of the product.

A general protocol for such a transformation would involve heating the aryl halide, the alkene, a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent. organic-chemistry.org The intramolecular version of the Heck reaction is also a powerful tool for constructing cyclic systems.

Table 2: Typical Conditions for the Heck Reaction

| Component | Example | Purpose |

| Aryl Halide | 4-Iodo-4'-methylbiphenyl | Source of the biphenyl moiety |

| Alkene | 1-Butene | Source of the alkenyl chain |

| Catalyst | Pd(OAc)₂ | Facilitates the C-C bond formation |

| Ligand | PPh₃ | Stabilizes the palladium catalyst |

| Base | Et₃N | Neutralizes the hydrogen halide formed |

| Solvent | DMF, Acetonitrile | Provides the reaction medium |

Ullmann Coupling for Biphenyl Synthesis with Subsequent Functionalization

The Ullmann reaction is a classic method for synthesizing symmetrical and unsymmetrical biaryls through the copper-catalyzed coupling of aryl halides. While traditionally requiring harsh reaction conditions, modern modifications have made the Ullmann coupling more versatile and applicable to a wider range of substrates.

In a strategy to synthesize this compound, the Ullmann reaction could be employed to first construct the 4-methylbiphenyl core. For instance, the coupling of 4-iodotoluene (B166478) with a 4-halobenzene derivative that can be later functionalized with the butenyl chain.

A more direct, though potentially more challenging, approach would be to perform an Ullmann coupling between 4-iodotoluene and a 4-halophenylbut-1-ene. However, the presence of the alkene functionality might interfere with the reaction, necessitating careful selection of catalysts and reaction conditions. Subsequent functionalization of a pre-formed biphenyl is often a more reliable route. For example, a 4-hydroxy-4'-methylbiphenyl, synthesized via an Ullmann-type ether synthesis followed by cleavage, could be converted to a triflate and then subjected to a cross-coupling reaction to introduce the butenyl group.

Transition Metal-Catalyzed C-H Functionalization for Alkene Introduction

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallics, by directly converting a C-H bond into a C-C or C-heteroatom bond.

Palladium-Catalyzed Regioselective C(sp²)–H Functionalization

Palladium catalysis has been at the forefront of the development of C(sp²)–H functionalization reactions. By employing directing groups, it is possible to achieve high levels of regioselectivity, targeting specific C-H bonds in an aromatic system.

The nitrile group has been successfully employed as a directing group to achieve meta-selective C-H olefination of arenes. researchgate.net This strategy relies on the formation of a large palladacyclophane intermediate that positions the catalyst to activate a C-H bond at the meta position relative to the directing group.

For the synthesis of a 4-(alkenyl)-4'-methylbiphenyl derivative, one could envision starting with a biphenyl system containing a nitrile group. For instance, a 4-cyano-4'-methylbiphenyl (B1345985) could be subjected to palladium-catalyzed olefination. The nitrile group would direct the palladium catalyst to the meta-position of the cyanophenyl ring, allowing for the introduction of an alkene. While this would not directly yield this compound, it demonstrates a powerful strategy for functionalizing the biphenyl core at a position that is often difficult to access through classical electrophilic aromatic substitution. Subsequent chemical transformations would be necessary to achieve the target structure.

Research has shown that nitrile-based templates can be used to promote meta-selective C-H bond olefination on a variety of substituted arenes, tolerating a range of functional groups. researchgate.net

Achieving regioselectivity at positions distal (meta and para) to a directing group is a significant challenge in C-H activation. Recent advances have demonstrated that through careful design of directing groups and ligands, it is possible to control the site of functionalization.

In the context of biphenyl derivatives, a directing group placed at one end of the molecule could be used to functionalize a C-H bond on the other ring. While specific examples for the direct olefination at the 4'-position of a 4-substituted biphenyl are still emerging, the general principles of distal C-H functionalization are applicable. This would involve a directing group that coordinates to the palladium catalyst and, through a specific geometric arrangement, delivers the catalyst to a remote C-H bond for activation and subsequent coupling with a terminal alkene like 1-butene.

Cobalt-Catalyzed C(sp²)–H Allylation of Biphenyl Amines with Unbiased Terminal Olefins

A significant advancement in the synthesis of biphenyl-alkene structures is the use of earth-abundant cobalt catalysts for the C(sp²)–H allylation of biphenyl amines with unactivated terminal olefins. researchgate.netacs.orgnih.gov This method provides a direct and atom-economical approach to functionalize the biphenyl scaffold, overcoming the challenge that unactivated olefins typically exhibit poor reactivity in conventional alkenylation reactions. acs.orgnih.gov The process is noted for its smooth progression, accommodating a wide array of unbiased olefins and biaryl compounds. researchgate.netacs.org

A key feature of the cobalt-catalyzed C–H functionalization of aromatic amines with unactivated olefins is its remarkable and exclusive allylic selectivity. researchgate.netacs.org The reaction protocol has been shown to achieve the exclusive formation of allylated products in high yields, specifically targeting the distal ring of the biphenyl system. researchgate.netacs.orgnih.gov This unprecedented selectivity is attributed to a strong interaction between the high-valent cobalt catalyst and amino-quinoline-derived benzamides, which steers the reaction away from the more common styrenyl products that can arise from β-hydride elimination. researchgate.netacs.orgresearchgate.net The reaction demonstrates excellent regioselectivity and stereoselectivity across a variety of aliphatic olefins. acs.orgresearchgate.net However, a decrease in reactivity has been observed when dealing with a 2'-substituted biphenyl, indicating that steric factors can play a role. researchgate.net

Table 1: Cobalt-Catalyzed Allylation of Biphenyl Amine with Unbiased Olefins This table is representative of the types of transformations discussed in the source material and does not reproduce a specific table from the sources.

| Biphenyl Amine Substrate | Olefin Coupling Partner | Allylated Product | Yield (%) |

|---|---|---|---|

| N-(biphenyl-4-yl)quinolin-8-amine | 1-octene | N-(4'-(oct-1-en-3-yl)biphenyl-4-yl)quinolin-8-amine | High |

| N-(4'-methylbiphenyl-4-yl)quinolin-8-amine | 1-hexene | N-(4'-(hex-1-en-3-yl)-4-methylbiphenyl-4-yl)quinolin-8-amine | High |

The mechanism of cobalt-catalyzed C-H activation is a subject of extensive study, with several pathways proposed to explain the observed reactivity and selectivity. rsc.orgresearchgate.net For the allylation of biphenyl amines, the reaction is thought to proceed through a six-membered cobaltacycle intermediate. researchgate.net Generally, cobalt-catalyzed C-H functionalizations can operate via different mechanisms depending on the cobalt species' oxidation state and the reaction conditions. rsc.orgbeilstein-journals.org

One proposed pathway involves a Co(I)/Co(III) catalytic cycle. nih.gov Another possibility is a concerted metalation-deprotonation (CMD) pathway. rsc.org However, computational (DFT) and experimental studies, including kinetic isotope effect (KIE) data, often support a single electron transfer (SET) mechanism, particularly in Co(II)/Co(III)-catalyzed C-H oxidation reactions. rsc.org In some systems, it is possible to switch the C-H activation mechanism, for example, from a linear-selective ligand-to-ligand hydrogen transfer to a branched-selective base-assisted internal electrophilic-type substitution, allowing for precise control over product selectivity. nih.gov

Divergent Functionalization Strategies for Alkenes on Biphenyls

Beyond the initial introduction of an alkene, its subsequent functionalization offers a pathway to a diverse range of complex molecules. Modern synthetic methods provide powerful tools for these transformations.

Visible-light photoredox catalysis has emerged as a powerful strategy for the functionalization of alkenes under mild conditions. beilstein-journals.orgresearchgate.net This approach utilizes photocatalysts that, upon light absorption, can generate highly reactive radical intermediates from alkenes through single-electron transfer processes. beilstein-journals.orgmdpi.com These organoradical intermediates can then be intercepted by co-catalysts, such as transition metals or Lewis acids, to control their subsequent reactivity and achieve a variety of transformations, including oxyamination and diamination. beilstein-journals.org

For instance, the photoredox activation of an electron-rich styrene (B11656) derivative can lead to a radical cation, which is then attacked by a nucleophile. beilstein-journals.org Subsequent oxidation, often mediated by a co-catalyst like copper(II), can generate a cationic intermediate that leads to the final difunctionalized product. beilstein-journals.org This strategy has been successfully applied to the β-selective aroylation of activated alkenes and the fluoroalkyl-sulfonylalkylation of both activated and unactivated alkenes. nih.govchemrxiv.org

Table 2: Examples of Photoredox-Catalyzed Alkene Functionalization This table is representative of the types of transformations discussed in the source material and does not reproduce a specific table from the sources.

| Alkene Substrate | Reagents | Catalyst System | Functionalized Product |

|---|---|---|---|

| Styrene | Carbamate, Ag(I) oxidant | Photoredox catalyst + Copper co-catalyst | Oxyaminated Alkane |

| Activated Alkene | Aroyl Chloride | Ir(ppy)₃ | β-aroylated Alkane |

Controlling regioselectivity—which of two or more possible constitutional isomers is formed—and stereoselectivity—the preferential formation of one stereoisomer over another—is paramount in modern organic synthesis. masterorganicchemistry.comyoutube.com In alkene addition reactions, Markovnikov and anti-Markovnikov selectivity are common examples of regiocontrol. masterorganicchemistry.com

Achieving high levels of both regio- and stereoselectivity is a hallmark of advanced catalytic methods. The cobalt-catalyzed allylation mentioned earlier is a prime example, delivering excellent selectivity. acs.orgresearchgate.net In other areas, biocatalytic cascades, which use multiple enzymes in sequence, have been developed for the regiodivergent and stereoselective hydroxyazidation of alkenes, yielding various enantiomerically pure 1,2-azidoalcohols. nih.gov The development of methods for Z-selective synthesis, which produces the thermodynamically less stable alkene isomer, remains a significant area of research, as these structures are challenging to access via traditional methods like the Wittig reaction. nih.gov

Synthetic Challenges and Methodological Advancements

The synthesis of complex biphenyl-alkene structures is not without its difficulties. One of the fundamental challenges in biphenyl chemistry is the inherent inertness of the biphenyl core, which often requires pre-functionalization to undergo further reactions. nih.gov While classic cross-coupling reactions like the Stille and Ullmann couplings are foundational, they can suffer from drawbacks such as the use of toxic tin reagents or the need for harsh reaction conditions. nih.gov

A major challenge in alkene synthesis is controlling the geometry of the double bond, particularly in the creation of thermodynamically less stable Z-alkenes that bear functional groups on a tertiary allylic stereocenter. nih.gov Furthermore, achieving enantioselectivity in C-H activation reactions, especially with earth-abundant 3d transition metals like cobalt, is a developing field that presents considerable challenges. nih.gov

Methodological advancements are continuously addressing these issues. The rise of 3d metallaelectro-catalysis, which uses electric current as a sustainable oxidant, offers a milder and more efficient alternative to chemical oxidants for C-H activation, leading to higher catalytic efficiency and stereoselectivity. nih.gov The development of novel catalytic systems that can operate at room temperature and tolerate a wide range of functional groups represents a significant step forward in making these synthetic routes more practical and broadly applicable. colab.ws Continued research into reaction mechanisms and catalyst design is crucial for overcoming existing limitations and expanding the synthetic chemist's toolkit. researchgate.netacs.org

Improving Scalability and Efficiency of Synthetic Routes

Transitioning the synthesis of this compound from laboratory-scale to industrial production requires a focus on scalability, efficiency, cost-effectiveness, and safety. Key considerations include the choice of cross-coupling methodology, catalyst optimization, and process design.

Choice of Cross-Coupling Reaction: Both the Suzuki-Miyaura and Negishi cross-coupling reactions are powerful and widely used methods for forming the C(sp²)–C(sp³) bond required in the target molecule. researchgate.netresearchgate.net

Suzuki Coupling: This method is often favored in industrial settings due to the generally high stability and low toxicity of the organoboron reagents. nih.govnih.gov The development of robust palladium pre-catalysts has made this reaction highly reliable and scalable.

Negishi Coupling: While organozinc reagents are more sensitive to air and moisture, Negishi couplings are often highly efficient and proceed under very mild conditions, offering broad functional group tolerance. nih.govresearchgate.net The challenges associated with handling sensitive reagents can be overcome with modern process technologies.

Catalyst and Process Optimization: The efficiency of the synthesis is critically dependent on the performance of the catalyst and the optimization of reaction parameters.

High-Turnover Catalysts: Utilizing advanced, commercially available palladium pre-catalysts, such as those incorporating biarylphosphine ligands (e.g., S-Phos, CPhos) or N-heterocyclic carbenes (NHCs), allows for very low catalyst loadings (high turnover numbers), which is crucial for reducing costs on a large scale. beilstein-journals.orgscilit.com For example, the CataXCium A Pd G3 pre-catalyst has been shown to be uniquely effective for Suzuki couplings on challenging substrates, demonstrating its robustness for large-scale applications. nih.gov

Flow Chemistry: For reactions involving sensitive reagents like the Negishi coupling, continuous flow chemistry offers significant advantages for scalability. nih.gov In a flow reactor, organozinc reagents can be generated and immediately consumed in the subsequent coupling step. This approach enhances safety, improves control over reaction parameters like temperature and mixing, reduces reaction times, and facilitates reproducible, high-throughput production. nih.gov

Chemical Reactivity and Transformation of the 4 3 Buten 1 Yl 4 Methylbiphenyl Scaffold

Reactions Involving the Terminal Alkene Moiety

The terminal double bond of the butenyl group is an area of high electron density, making it susceptible to attack by electron-deficient species, known as electrophiles. savemyexams.com This reactivity is the basis for a wide range of addition reactions.

Electrophilic addition reactions are a fundamental class of transformations for alkenes. In the context of 4-(3-buten-1-yl)-4'-methylbiphenyl, the terminal alkene can react with various electrophiles.

Hydrohalogenation : The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal double bond proceeds via a mechanism that typically involves the formation of a carbocation intermediate. masterorganicchemistry.compressbooks.pub The reaction follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. youtube.comyoutube.com This leads to the formation of a more stable secondary carbocation at the benzylic position, which is then attacked by the halide anion. youtube.comyoutube.com For instance, the reaction with HBr would yield 4-(2-bromobutyl)-4'-methylbiphenyl as the major product. youtube.com However, in the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, leading to the anti-Markovnikov product, 4-(1-bromobutyl)-4'-methylbiphenyl. byjus.comyoutube.com This peroxide effect is specific to HBr. byjus.com

Hydration : The acid-catalyzed addition of water to the alkene follows Markovnikov's rule to produce an alcohol. This reaction also proceeds through a carbocation intermediate, yielding 4-(butan-2-ol-4-yl)-4'-methylbiphenyl.

Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in a dihalogenated alkane. This reaction proceeds through a cyclic halonium ion intermediate, leading to the formation of 4-(3,4-dihalobutyl)-4'-methylbiphenyl.

Table 1: Regioselectivity in Electrophilic Addition to this compound

| Reagent | Conditions | Major Product | Regioselectivity |

| HBr | No Peroxides | 4-(2-Bromobutyl)-4'-methylbiphenyl | Markovnikov |

| HBr | Peroxides | 4-(1-Bromobutyl)-4'-methylbiphenyl | Anti-Markovnikov byjus.com |

| H₂O, H⁺ | - | 4-(Butan-2-ol-4-yl)-4'-methylbiphenyl | Markovnikov |

| Br₂ | - | 4-(3,4-Dibromobutyl)-4'-methylbiphenyl | N/A (Vicinal dihalide) |

The terminal alkene of this compound is also amenable to radical reactions, offering alternative pathways for functionalization.

Thiol-Ene Reaction : The radical-mediated addition of a thiol (R-SH) across the double bond is a highly efficient and versatile reaction known as the thiol-ene reaction. acsgcipr.orgchem-station.com This reaction is typically initiated by light, heat, or a radical initiator and proceeds via an anti-Markovnikov addition mechanism. wikipedia.orgalfa-chemistry.com The process involves the formation of a thiyl radical, which adds to the terminal carbon of the alkene. chem-station.com The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and yielding a thioether. acsgcipr.org This method allows for the introduction of a wide variety of sulfur-containing functionalities onto the biphenyl (B1667301) scaffold. The reaction is known for its high yields, stereoselectivity, and tolerance of various functional groups, making it a "click chemistry" reaction. chem-station.comwikipedia.orgalfa-chemistry.com Catalyst-free protocols using purple light have also been developed for this transformation. unito.it

Cycloaddition reactions provide a powerful tool for the construction of cyclic structures. The butenyl group in this compound can participate as a component in these transformations.

The intramolecular Diels-Alder (IMDA) reaction is a powerful method for constructing polycyclic systems. masterorganicchemistry.comkhanacademy.org In principle, if the biphenyl system of this compound were appropriately substituted to contain a diene moiety, an intramolecular [4+2] cycloaddition could occur. For the reaction to be feasible, the tether connecting the diene and the dienophile (the butenyl group) must be of an appropriate length to allow the molecule to adopt the necessary transition state geometry, typically forming five or six-membered rings. masterorganicchemistry.comprinceton.edu The stereochemistry of the resulting fused ring system is dependent on the geometry of the diene and the transition state of the cyclization. princeton.edu While direct examples for this specific molecule are not prevalent, the Diels-Alder reaction is a well-established method for creating polycyclic aromatic hydrocarbons from appropriately designed precursors. acs.orgresearchgate.netfigshare.comrsc.orgresearchgate.netnih.govyoutube.com

The terminal alkene of this compound can act as a one-carbon (C1) unit in formal [4+1] cycloaddition reactions. A notable example is the iridium- or rhodium-catalyzed reaction with biphenylenes, which serve as a four-carbon (C4) unit. nih.govnih.gov This reaction proceeds through a C-C bond cleavage of the biphenylene (B1199973), followed by insertion of the alkene and subsequent intramolecular steps to yield 9,9-disubstituted fluorene (B118485) derivatives. nih.gov This transformation provides an efficient route to complex, fused-ring systems. Other transition metals can also catalyze various cycloaddition reactions, such as rhodium-catalyzed [4+2+1] and [2+2+2] cycloadditions. mdpi.compku.edu.cnnih.gov

Hydrosilylation is a widely used reaction for the functionalization of alkenes, involving the addition of a silicon-hydride (Si-H) bond across the double bond. researchgate.net This reaction is most commonly catalyzed by platinum complexes, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. qualitas1998.netmdpi.com For terminal alkenes like the one in this compound, the reaction typically proceeds with anti-Markovnikov selectivity, leading to the addition of the silyl (B83357) group to the terminal carbon. This results in the formation of a 4-(4-silylbutyl)-4'-methylbiphenyl derivative. nih.gov

The resulting organosilane is a versatile intermediate that can be further transformed. For example, it can undergo palladium-catalyzed cross-coupling reactions (Hiyama coupling) with various electrophiles, allowing for the introduction of a wide range of substituents. organic-chemistry.org The hydrosilylation reaction is generally high-yielding and can be performed under mild conditions, making it a valuable tool for the synthesis of functionalized biphenyl derivatives. qualitas1998.net The mechanism, most commonly described by the Chalk-Harrod mechanism, involves oxidative addition of the Si-H bond to the platinum center, followed by insertion of the alkene and reductive elimination of the product. mdpi.com

Table 2: Summary of Functionalization Reactions

| Reaction Type | Reagent/Catalyst | Key Feature |

| Radical Thiol-Ene | R-SH, Initiator | Anti-Markovnikov addition of thiols wikipedia.org |

| Formal [4+1] Cycloaddition | Biphenylene, Ir or Rh catalyst | Formation of fluorene derivatives nih.gov |

| Hydrosilylation | R₃SiH, Pt catalyst | Anti-Markovnikov addition of a silyl group qualitas1998.netnih.gov |

Cycloaddition Reactions of Biphenyl Alkenes

Reactivity of the Biphenyl Core

The biphenyl core of this compound presents multiple sites for potential functionalization. The reactivity of this core is influenced by the electronic and steric properties of the butenyl and methyl substituents.

Palladium-Catalyzed Interannular C–H Amination of Biaryl Amines

Palladium-catalyzed C–H amination reactions have emerged as a potent method for the synthesis of complex amines from readily available hydrocarbons. dntb.gov.ua In the context of biaryl amines, interannular C–H amination provides a direct route to valuable 2,2'-diaminobiaryls. nih.gov

While no direct studies on the interannular C–H amination of an amino derivative of this compound are available, research on related biaryl amines demonstrates the feasibility of this transformation. A general palladium-catalyzed interannular C–H amination of biaryl amines with O-benzoylhydroxylamines has been reported to proceed smoothly with good functional group tolerance. nih.gov This suggests that a hypothetical 4-(3-buten-1-yl)-4'-amino-1,1'-biphenyl could potentially undergo a similar transformation.

The general reaction mechanism for palladium-catalyzed C-N bond formation, often referred to as the Buchwald-Hartwig amination, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the aminated product and regenerate the Pd(0) catalyst. dntb.gov.ua

Table 1: Hypothetical Palladium-Catalyzed Interannular C–H Amination

| Starting Material | Reagent | Catalyst | Product |

| 4-(3-buten-1-yl)-4'-amino-1,1'-biphenyl | O-Benzoylhydroxylamine | Pd(OAc)₂ | 2'-Amino-4-(3-buten-1-yl)-[1,1'-biphenyl]-4-amine |

This table represents a hypothetical reaction based on known methodologies and is for illustrative purposes only.

Intramolecular Dehydrogenative Cyclization Reactions

Intramolecular dehydrogenative cyclization reactions offer an atom-economical and efficient strategy for the construction of cyclic structures. rsc.orgmdpi.com In the case of this compound, the butenyl chain provides a reactive handle for intramolecular cyclization onto the biphenyl core.

Palladium-catalyzed intramolecular cyclizations of unsaturated systems, such as 1,6-enynes, have been extensively studied. cncb.ac.cn These reactions can proceed through various mechanisms, often involving a hydropalladation or carbopalladation step. While the substrate is not an enyne, the principle of palladium-catalyzed intramolecular C-H activation and subsequent cyclization can be applied. For instance, palladium-catalyzed polyene cyclizations have been utilized to construct complex polycyclic frameworks.

A plausible pathway for the intramolecular dehydrogenative cyclization of this compound could involve the palladium-catalyzed activation of a C-H bond on the biphenyl ring, followed by intramolecular insertion of the butenyl double bond. Subsequent β-hydride elimination would lead to a cyclized product. The regioselectivity of this reaction would be influenced by the directing effects of the substituents and the stability of the resulting palladacycle intermediates.

Table 2: Potential Products from Intramolecular Dehydrogenative Cyclization

| Starting Material | Catalyst System | Potential Product(s) |

| This compound | Pd(OAc)₂ / Oxidant | Fused polycyclic structures |

This table illustrates potential outcomes of a hypothetical reaction.

Reaction Mechanisms and Kinetics of Transformations

The mechanisms of palladium-catalyzed C-H activation reactions are complex and have been the subject of extensive mechanistic studies. Generally, these transformations are believed to proceed through a series of elementary steps including C-H activation, migratory insertion, and reductive elimination.

For the hypothetical interannular C-H amination, the mechanism would likely involve the formation of a palladium-nitrene species or a concerted metalation-deprotonation pathway. Kinetic studies on related systems often indicate that the C-H activation step is the rate-determining step of the catalytic cycle.

In the case of the intramolecular dehydrogenative cyclization, the mechanism would likely initiate with the formation of a palladacycle intermediate. The kinetics of such cyclization reactions are influenced by factors such as the nature of the ligand on the palladium catalyst, the solvent, and the temperature. The rate of reaction can be significantly affected by the electronic and steric properties of the substrate.

Table 3: Key Mechanistic Steps in Palladium-Catalyzed Transformations

| Transformation | Key Mechanistic Steps | Rate-Determining Step (Hypothesized) |

| Interannular C–H Amination | Oxidative Addition, C-H Activation, Reductive Elimination | C-H Activation |

| Intramolecular Dehydrogenative Cyclization | C-H Activation, Olefin Insertion, β-Hydride Elimination | C-H Activation or Olefin Insertion |

This table provides a simplified overview of potential mechanistic pathways.

Computational Chemistry and Theoretical Studies on 4 3 Buten 1 Yl 4 Methylbiphenyl and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for its balance of accuracy and computational cost. numberanalytics.com It is widely used to study the electronic structure of molecules, which in turn governs their properties and reactivity. numberanalytics.comuci.edu For a molecule such as 4-(3-buten-1-yl)-4'-methylbiphenyl, DFT can be applied to understand the interplay between the biphenyl (B1667301) core and the reactive butenyl moiety.

A primary application of DFT is the detailed mapping of reaction potential energy surfaces to elucidate mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. scm.comyoutube.com A transition state is an energy maximum along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. scm.com The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. numberanalytics.com

For this compound, the butenyl group's double bond is a site of potential reactivity, particularly for electrophilic additions and radical cyclizations. DFT calculations can model these processes:

Electrophilic Addition: The mechanism of electrophilic addition to an alkene involves the formation of a carbocation intermediate. numberanalytics.com DFT can be used to calculate the energies of the possible carbocation intermediates, thereby predicting the regioselectivity of the reaction according to Markovnikov's rule. numberanalytics.com For instance, in the addition of H-X to the butenyl group, DFT would be used to compare the stability of the secondary carbocation (at C3 of the butenyl chain) versus the primary carbocation (at C4), predicting the favored reaction pathway.

Intramolecular Cyclization: The butenyl group can potentially undergo intramolecular cyclization onto the adjacent phenyl ring, particularly under radical or cationic conditions. DFT studies on analogous systems, such as 4-penteniminyl radicals, have been used to investigate the competition between different cyclization modes (e.g., 5-exo-trig vs. 6-endo-trig). researchgate.netbohrium.com Such calculations reveal that the preferred pathway depends on a delicate balance of stereoelectronic, kinetic, and thermodynamic factors, all of which can be quantified using DFT. researchgate.netbohrium.com The transition states for these cyclization pathways can be located, and the associated activation barriers determine the feasibility and outcome of the reaction. bohrium.com

The physical and chemical properties of biphenyl derivatives are strongly influenced by their three-dimensional structure, particularly the torsional or dihedral angle between the two phenyl rings. ic.ac.uk Conformational analysis using DFT allows for the exploration of the potential energy surface (PES) as a function of this dihedral angle. researchgate.net By systematically rotating one phenyl ring relative to the other and calculating the energy at each step, a one-dimensional PES can be generated. youtube.comresearchgate.net

In the gas phase, the parent biphenyl molecule is known to have a twisted equilibrium conformation, with a dihedral angle of approximately 44-46°. nih.govnih.gov This non-planar structure arises from a compromise between two opposing effects: the steric repulsion of the ortho-hydrogens, which disfavors a planar conformation, and the π-conjugation between the rings, which is maximized at a 0° dihedral angle and favors planarity. ic.ac.ukwestmont.edu For this compound, the presence of substituents will modulate this balance, although the fundamental twisted nature is expected to remain. DFT calculations can precisely determine the minimum energy conformation and the energy profile for rotation. researchgate.net

| Biphenyl Derivative | Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Reference Method |

|---|---|---|---|---|

| Biphenyl | Planar (TS) | 0 | 1.4 - 1.9 | CCSD(T) |

| Biphenyl | Equilibrium | ~45 | 0.0 | CCSD(T) |

| Biphenyl | Perpendicular (TS) | 90 | 1.5 - 2.0 | CCSD(T) |

| 4-Aminophenol | Equilibrium Range | 35-90 | Low Barrier | DMol3 |

| 2,2'-Difluorobiphenyl | Minimum 1 | 57.9 | 0.0 | B3LYP/6-311+G |

| 2,2'-Difluorobiphenyl | Minimum 2 | 128.9 | Low Barrier | B3LYP/6-311+G |

The potential energy surface of a biphenyl system reveals the energy barriers to rotation around the central C-C bond. researchgate.net There are typically two barriers: one at 0° (planar conformation) and another at 90° (perpendicular conformation). nih.govnih.gov The heights of these barriers determine the rate of interconversion between equivalent twisted conformations at a given temperature. libretexts.org

DFT methods, particularly those including corrections for dispersion forces (e.g., B3LYP-D3, ωB97X-D), have proven to be highly accurate for calculating these torsional barriers when benchmarked against experimental data. rsc.org A comprehensive study on 46 substituted biphenyls showed that DFT methods could predict torsional barriers with a mean absolute deviation of 0.61 to 0.75 kcal/mol from experimental values, provided large basis sets and proper corrections were used. rsc.org

For this compound, the barrier heights would be influenced by the steric and electronic effects of the methyl and butenyl groups. However, since these substituents are at the para positions, their steric impact on the rotational barrier is minimal compared to ortho substituents. libretexts.org Therefore, the torsional barriers are expected to be similar to those of the parent biphenyl molecule. Calculations on 4-acyloxy-4'-N-n-butylcarbamyloxy-biphenyls have shown that the rotational barrier from the equilibrium angle (~45°) to the perpendicular transition state (90°) can be modeled as a simple physical rotation. biomedres.us In contrast, the rotation to the planar transition state (0°) involves overcoming steric hindrance and is influenced by the electronic properties of the C1-C1' bond. biomedres.us

| Compound | Planar Barrier (0°) (kcal/mol) | Perpendicular Barrier (90°) (kcal/mol) | Computational Method |

|---|---|---|---|

| Biphenyl | 1.91 | 1.98 | CCSD(T)/CBS |

| Biphenyl (Experimental) | 1.4 ± 0.5 | 1.6 ± 0.5 | Gas Phase |

| 3,3'-Difluorobiphenyl | 1.9 | 2.9 | B3LYP/6-311+G* |

| 2,2'-Dichlorobiphenyl | 19.7 | - | B3LYP-D/def2-TZVPP |

Note: Data compiled from high-level calculations and experimental values to illustrate typical barrier heights. researchgate.netnih.govrsc.org

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. mdpi.comrush.edu

For this compound, MD simulations would be particularly useful for analyzing the conformational flexibility of the butenyl side chain. The four-carbon chain has multiple rotatable single bonds, leading to a large number of possible conformations. An MD simulation can sample these conformations at a given temperature, revealing the most populated conformational states and the timescales for interconversion between them. This provides a more realistic picture of the molecule's structure in a dynamic environment than a single static DFT optimization. rsc.org

Furthermore, MD simulations, typically using classical force fields like CHARMM or AMBER, can model systems containing many molecules. mdpi.commdpi.com This allows for the study of intermolecular interactions, such as van der Waals forces and π-stacking, between molecules of this compound in a simulated condensed phase (liquid or solid). youtube.com These interactions are crucial for understanding bulk properties like boiling point, viscosity, and crystal packing. The simulation tracks how molecules approach and orient themselves relative to one another, governed by the principle that well-matched surfaces lead to stronger, more lasting interactions. youtube.com

Theoretical Predictions of Chemical Reactivity and Selectivity in Biphenyl-Alkene Compounds

Computational chemistry offers powerful tools for predicting the outcome of chemical reactions, including their reactivity and selectivity (chemo-, regio-, and stereoselectivity). For biphenyl-alkene compounds like this compound, theoretical predictions focus on the reactions of the alkene moiety.

DFT-based reactivity descriptors can provide a qualitative understanding of selectivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common approach. In an electrophilic addition, the HOMO of the alkene attacks the LUMO of the electrophile. The shape and energy of the HOMO of this compound would indicate the nucleophilicity of the double bond. organic-chemistry.org

More quantitatively, DFT can be used to compare the activation energies for competing reaction pathways to predict the major product. bohrium.com

Regioselectivity: As mentioned, in an electrophilic addition, the regioselectivity is determined by the relative stability of the resulting carbocation intermediates. numberanalytics.com DFT calculations can provide precise energy differences between the intermediates formed by attack at either carbon of the double bond, allowing for a robust prediction of the product distribution (e.g., Markovnikov vs. anti-Markovnikov). organic-chemistry.org Recent studies on allylic boronates have shown that σ-hyperconjugation effects, which can be modeled by DFT, play a key role in controlling regioselectivity. organic-chemistry.org

Stereoselectivity: If a reaction creates a new chiral center, DFT can be used to predict the stereochemical outcome. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. wolfram.com The pathway with the lower energy transition state will be kinetically favored, leading to the major stereoisomer. wolfram.com For example, in a cyclization reaction, the preference for syn or anti addition can be determined by comparing the respective transition state energies.

Advanced Applications and Potential Research Avenues of 4 3 Buten 1 Yl 4 Methylbiphenyl in Materials Science

Role in Liquid Crystal Research

The inherent anisotropy of the biphenyl (B1667301) structure makes it a cornerstone in the design of liquid crystalline materials. nih.gov 4-(3-Buten-1-yl)-4'-methylbiphenyl serves as a key building block in the synthesis of advanced liquid crystal materials, particularly for display technologies. calpaclab.com

Design of Calamitic Nematic Liquid Crystals with Alkene-Functionalized Biphenyls

Calamitic, or rod-like, liquid crystals are essential for many electro-optic applications. The design of these materials often involves modifying a rigid core, such as biphenyl, with flexible side chains to induce and control the liquid crystalline phases. rsc.org The terminal butenyl group in this compound classifies it as an alkene-functionalized biphenyl, a class of molecules that has garnered significant interest. The alkene group provides a site for further chemical modification or polymerization, allowing for the creation of more complex liquid crystalline structures. researchgate.net

The primary goal in designing calamitic nematic liquid crystals is often to achieve a stable nematic phase over a broad temperature range, ideally including room temperature. researchgate.net Research has shown that introducing alkene-terminated side chains to a rigid core can influence the mesomorphic properties, including the clearing point and the stability of the nematic phase. researchgate.net The presence of the butenyl group in this compound offers a strategic advantage for tuning these properties. For instance, it can be used to create low-melting, nematic eutectic mixtures when combined with other nematogens like 4-cyano-4′-n-pentylbiphenyl. rsc.org

Impact of Bridging Structures and Flexible Side Chains on Liquid Crystalline Properties

The molecular architecture, including bridging structures and the nature of flexible side chains, profoundly influences the properties of liquid crystals. chemicalbook.com Introducing a bridging structure, for example by linking the two phenyl rings of a biphenyl core with a propylene (B89431) chain, has been shown to reduce molecular planarity. researchgate.net This disruption of planarity hinders the efficient packing of the molecules, which in turn lowers the temperature range of the nematic phase. researchgate.net This strategy is particularly effective for creating liquid crystals that remain in the nematic phase at or below room temperature. rsc.org

Application in Polymer Chemistry and Functional Materials

The reactive alkene functionality of this compound makes it a valuable component in the synthesis of advanced polymers and functional organic materials. calpaclab.com

As a Building Block for Polymer Synthesis

This compound is identified as a monomer and an organic building block for creating functionalized polyarylenes with enhanced thermal stability. calpaclab.com The butenyl group provides a reactive site for polymerization reactions, allowing for the incorporation of the rigid and functional biphenyl moiety into a polymer backbone or as a side chain. calpaclab.com This approach is central to the development of side-chain liquid crystalline polymers (SCLCPs), where the mesogenic (liquid crystal-forming) properties of the biphenyl unit are combined with the processability of a polymer. acs.org The synthesis of polymers from such bio-based or custom-designed building blocks is a growing field, aiming to create materials with novel properties not achievable with traditional petroleum-based polymers. nih.govnih.gov

Incorporation into Organic Materials with Specific Optical/Electrical Functions

The incorporation of π-conjugated systems like the biphenyl core of this compound into organic materials is a key strategy for developing materials with specific optical and electrical properties. researchgate.netrsc.org These properties are crucial for applications such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov Biphenyl derivatives are known to be essential intermediates for building blocks of liquid crystals used in these technologies. nih.gov

When integrated into SCLCPs, mesogens like bridged stilbenes, which share structural similarities with functionalized biphenyls, have been shown to exhibit aggregation-induced emission (AIE) properties with high quantum yields in the solid state. acs.org This suggests that polymers derived from this compound could also possess interesting photoluminescent properties. Furthermore, the molecular structure of the biphenyl unit can be engineered to achieve high birefringence and positive dielectric anisotropy, which are critical parameters for liquid crystal displays (LCDs).

Supramolecular Assemblies and Nanostructures

The self-assembly of molecules into well-defined, ordered structures is a powerful bottom-up approach to creating novel nanomaterials. Biphenyl derivatives, due to their shape and potential for intermolecular interactions, are excellent candidates for forming such assemblies.

The biphenyl molecule is considered a fundamental building block in the formation of more complex polycyclic aromatic hydrocarbons (PAHs) and, ultimately, carbonaceous nanoparticles like soot. rsc.org This indicates the inherent tendency of biphenyl units to assemble into larger structures. The specific structure of this compound, with its flat, aromatic core, allows for π-π stacking interactions, which are a primary driving force for supramolecular assembly. The butenyl side chain offers a reactive handle that can be used to direct the assembly process or to lock the assembled structure in place through polymerization.

Furthermore, functional biphenyl derivatives can be used to modify the surface of nanoparticles, such as quantum dots, enabling their dispersion within a liquid crystal host. researchgate.net This leads to the formation of ordered nanoparticle clusters and anisotropic nanocomposite materials, where the properties of the nanoparticles are coupled with the long-range order of the liquid crystal. researchgate.net The ability to control the assembly of such nanoparticles opens up possibilities for creating advanced materials with tunable optical and electronic properties.

Self-Assembly of Biphenyl Derivatives on Surfaces

The spontaneous organization of molecules into well-defined structures on a solid substrate, known as self-assembly, is a powerful bottom-up approach to fabricating functional surfaces with tailored properties. Biphenyl derivatives are particularly adept at forming self-assembled monolayers (SAMs) due to the inherent intermolecular forces that govern their interactions. chinesechemsoc.org

The self-assembly of this compound on a surface would be primarily driven by a combination of π-π stacking interactions between the aromatic biphenyl cores and van der Waals forces between the alkyl chains. The planarity of the biphenyl groups encourages face-to-face or edge-to-face stacking, leading to ordered two-dimensional arrays. The presence of the 4'-methyl group can influence the packing density and orientation of the molecules within the monolayer. This substituent can introduce a degree of steric hindrance that affects the tilt angle of the biphenyl unit with respect to the surface normal.

To illustrate the potential for ordered assembly, we can draw parallels with other alkyl-substituted biphenyls. Studies on similar systems have shown that the interplay between the biphenyl-biphenyl interactions and the molecule-substrate interactions dictates the final supramolecular structure. rsc.org The ability of this compound to form well-ordered monolayers makes it a candidate for applications in organic electronics, sensor technology, and as a platform for the controlled growth of subsequent layers.

Table 1: Comparison of Biphenyl Derivatives for Self-Assembled Monolayers

| Compound | Key Structural Features | Expected Dominant Interactions | Potential for Surface Attachment |

| This compound | Biphenyl core, 4'-methyl group, terminal butenyl group | π-π stacking, van der Waals forces | Covalent attachment via butenyl group |

| 4-Mercaptobiphenyl | Biphenyl core, thiol group | π-π stacking, strong thiol-gold interaction | Strong chemisorption on gold surfaces |

| 4,4'-Di-tert-butylbiphenyl | Biphenyl core, bulky tert-butyl groups | van der Waals forces, potential for interdigitation | Physisorption |

Weak Intermolecular Interactions in Supramolecular Architectures

The formation of complex, three-dimensional supramolecular architectures is governed by a delicate balance of weak intermolecular interactions. In the case of this compound, these interactions are crucial for its potential use in liquid crystals and other ordered materials. chinesechemsoc.org

The primary non-covalent interactions at play are:

π-π Stacking: The aromatic rings of the biphenyl units have a strong propensity to stack on top of one another. This interaction is a major driving force for the formation of columnar or layered structures, which are characteristic of many liquid crystalline phases. chinesechemsoc.orgnih.gov The presence of the methyl group can modulate the strength and geometry of this stacking.

The interplay of these forces can lead to the formation of various mesophases, such as nematic or smectic phases, which are the basis for liquid crystal displays (LCDs). The length of the alkyl chain and the nature of the terminal group are known to significantly influence the transition temperatures and the type of liquid crystalline phase formed. capes.gov.braps.orgresearchgate.netnih.gov The butenyl group in this compound introduces a degree of flexibility and a potential site for cross-linking, which could be exploited to stabilize the liquid crystalline phase.

Future Research Directions and Emerging Applications

The unique molecular architecture of this compound paves the way for exciting research avenues and potential applications in materials science.

Development of Novel Functional Materials with Tailored Properties

The presence of the reactive butenyl group makes this compound an excellent monomer for the synthesis of novel polymers with tailored properties. One particularly promising route is Acyclic Diene Metathesis (ADMET) polymerization. wikipedia.orgmdpi.com In this step-growth polymerization, the terminal dienes of the monomer molecules react in the presence of a suitable catalyst, such as a Grubbs' catalyst, to form a long-chain polymer with the release of ethylene (B1197577) gas. wikipedia.orgmdpi.com

The resulting polymer, a poly(biphenylene-vinylene) derivative, would possess a conjugated backbone, making it a candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The methyl group on the biphenyl ring can enhance the solubility of the polymer in organic solvents, which is a crucial factor for solution-based processing techniques. researchgate.net

Furthermore, the butenyl group can be exploited for post-polymerization modification. For example, it can be hydrogenated to create a more saturated and flexible polymer, or it can be functionalized with other chemical groups to introduce new properties, such as chirality or specific binding sites. researchgate.net This versatility in both polymerization and post-functionalization allows for the creation of a wide range of materials with precisely controlled chemical and physical properties.

Table 2: Potential Polymerization and Functionalization Pathways for this compound

| Reaction Type | Reagents/Catalysts | Resulting Material | Potential Properties |

| ADMET Polymerization | Grubbs' Catalyst | Poly(4-methylbiphenylene-vinylene) | Conjugated, potentially semiconducting, soluble |

| Radical Polymerization | Radical Initiator (e.g., AIBN) | Poly(this compound) | Non-conjugated, potentially high thermal stability |

| Surface-Initiated Polymerization | Surface-bound initiator | Polymer brushes on a surface | Modified surface properties, controlled wettability |

| Hydrogenation | H₂, Pd/C | Poly(4-butyl-4'-methylbiphenyl) | Saturated, flexible, improved stability |

| Thiol-ene Reaction | Thiols, photoinitiator | Thiol-functionalized polymer | Cross-linked networks, modified optical properties |

Exploration of Catalytic Applications Involving the Alkene Moiety

The terminal alkene of this compound is a versatile functional group that can participate in a variety of catalytic reactions. This opens up possibilities for using this compound as a building block in the synthesis of more complex molecules or for immobilizing catalytic species.

One area of interest is the use of the butenyl group as a tether to anchor homogeneous catalysts to a solid support. By attaching a catalytically active metal complex to the biphenyl derivative and then incorporating it into a larger structure, such as a polymer or a self-assembled monolayer, a heterogeneous catalyst can be created. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

The alkene itself can also be the site of catalytic transformations. For example, it can undergo:

Metathesis: Cross-metathesis with other alkenes can be used to synthesize new biphenyl derivatives with different side chains. Ring-closing metathesis, if a second alkene is introduced into the molecule, could lead to the formation of macrocyclic structures. kobe-u.ac.jp

Hydrogenation: Catalytic hydrogenation of the double bond would yield the corresponding 4-butyl-4'-methylbiphenyl, a saturated analogue with different physical properties, such as a higher melting point and different liquid crystalline behavior.

Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond would introduce a reactive aldehyde functionality, which can be further modified.

Oxidation: The alkene can be oxidized to form an epoxide or a diol, providing entry into a range of other functionalized biphenyl derivatives.

The biphenyl core can also play a role in catalysis by influencing the electronic environment of a tethered catalytic center or by participating in reactions itself, such as intramolecular Diels-Alder reactions under specific conditions. nih.gov The exploration of these catalytic pathways will undoubtedly uncover new synthetic routes to novel materials and molecules with unique properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing biphenyl derivatives with alkenyl substituents like 4-(3-Buten-1-yl)-4'-methylbiphenyl?

- Methodological Answer : A common approach involves cross-coupling reactions using halogenated biphenyl precursors. For example, brominated biphenyl derivatives (e.g., 4-bromo-4'-methylbiphenyl) can react with alkenyl Grignard reagents or via palladium-catalyzed couplings to introduce the butenyl group . Adjusting reaction conditions (e.g., solvent, catalyst, temperature) is critical for regioselectivity. Column chromatography (e.g., hexane/ethyl acetate gradients) is often used for purification, as demonstrated in similar syntheses of methyl-substituted biphenyls .

Q. How is structural characterization of this compound performed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and regiochemistry. For example, in analogous compounds like 2-cyano-4'-methylbiphenyl, aromatic protons and substituents (e.g., methyl, cyano) produce distinct splitting patterns and chemical shifts . Melting point analysis and high-resolution mass spectrometry (HRMS) further validate purity and molecular weight .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of alkenyl-substituted biphenyl derivatives?

- Methodological Answer : Radical-mediated pathways are plausible. For instance, oxidation of arylhydrazines generates phenyl radicals that couple with aromatic solvents (e.g., benzene, chlorobenzene), producing biphenyls with solvent-derived substituents . In the case of this compound, a similar radical chain mechanism involving alkenyl radical intermediates could explain regioselectivity. Computational modeling (e.g., DFT calculations) may predict preferred radical attack sites on the biphenyl core .

Q. How can researchers resolve contradictions in reported byproduct distributions during biphenyl coupling reactions?

- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, radical initiators). Systematic studies using Design of Experiments (DoE) can isolate critical factors. For example, in chlorobenzene, 4-chlorophenylhydrazine oxidation yields 2,4'-, 3,4'-, and 4,4'-dichlorobiphenyl isomers, with ratios dependent on radical stability and solvent interactions . Gas chromatography-mass spectrometry (GC-MS) and HPLC analysis are recommended for quantifying byproducts .

Q. What strategies optimize regioselectivity when introducing alkenyl groups to biphenyl systems?

- Methodological Answer : Steric and electronic effects dominate regioselectivity. Electron-donating groups (e.g., methyl) on the biphenyl core direct alkenyl substitution to para positions, while electron-withdrawing groups (e.g., cyano) favor meta. For example, bromination of 2-cyano-4'-methylbiphenyl using NBS selectively targets the methyl-bearing ring due to electron density modulation . Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂) further refine outcomes .

Methodological Considerations

- Synthetic Optimization : Use multivariate analysis (e.g., Principal Component Analysis) to identify optimal solvent/catalyst combinations for high-yield alkenylation .

- Analytical Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in substituent positioning .

- Data Triangulation : Cross-reference experimental results with computational predictions (e.g., molecular docking for radical pathways) to validate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.